molecular formula C22H24N2O4 B2580243 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one CAS No. 1203103-92-7

6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one

Cat. No.: B2580243
CAS No.: 1203103-92-7
M. Wt: 380.444
InChI Key: MVYPSJUIMQQYSG-UHFFFAOYSA-N
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Description

6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and an indanone moiety. This compound is of interest due to its potential pharmacological properties, particularly in the field of medicinal chemistry.

Mechanism of Action

Target of Action

The primary target of the compound 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound this compound interacts with its target, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors leads to changes in the receptor activity, which can result in various physiological effects .

Biochemical Pathways

The compound this compound affects the biochemical pathways associated with the α1-ARs . These receptors are associated with numerous neurodegenerative and psychiatric conditions . The compound’s interaction with these receptors can influence these pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of the compound this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability, which is crucial for its therapeutic effectiveness .

Result of Action

The molecular and cellular effects of the action of the compound this compound are primarily related to its interaction with the α1-ARs . The compound’s interaction with these receptors can lead to changes in cellular functions, such as the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Action Environment

The action, efficacy, and stability of the compound this compound can be influenced by various environmental factors . These factors can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules .

Biochemical Analysis

Biochemical Properties

6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions by interacting with alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release. The compound binds to the alpha1-adrenergic receptors, potentially acting as an antagonist, which can inhibit the receptor’s activity. This interaction can influence the downstream signaling pathways and physiological responses mediated by these receptors .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound can modulate cell signaling pathways by inhibiting alpha1-adrenergic receptor activity. This inhibition can lead to changes in gene expression and cellular metabolism, potentially affecting neurotransmitter release and synaptic plasticity. Additionally, in smooth muscle cells, the compound’s antagonistic action on alpha1-adrenergic receptors can result in reduced muscle contraction, which may have therapeutic implications for conditions such as hypertension and benign prostatic hyperplasia .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the alpha1-adrenergic receptors. This binding interaction inhibits the receptor’s ability to activate its associated G-proteins, thereby preventing the downstream signaling cascade. The inhibition of this signaling pathway can lead to decreased intracellular calcium levels, reduced activation of protein kinase C, and altered gene expression. These molecular changes contribute to the compound’s overall physiological effects .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit alpha1-adrenergic receptor activity without causing significant adverse effects. At higher doses, the compound may exhibit toxic effects, including alterations in cardiovascular function and central nervous system activity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidative and conjugative reactions. Enzymes such as cytochrome P450 play a crucial role in the metabolism of the compound, leading to the formation of metabolites that can be excreted from the body. These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, including the brain and smooth muscle. Transporters such as P-glycoprotein may facilitate the compound’s movement across the blood-brain barrier, influencing its central nervous system effects. Additionally, binding proteins in the plasma can affect the compound’s distribution and availability to target tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized to the plasma membrane, where it interacts with alpha1-adrenergic receptors. Post-translational modifications, such as phosphorylation, may influence the compound’s targeting to specific cellular compartments. Additionally, the compound’s localization to intracellular organelles, such as the endoplasmic reticulum and Golgi apparatus, can affect its processing and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the reaction of 2-methoxyphenylamine with ethylene oxide to form 2-(2-methoxyphenyl)ethanol. This intermediate is then reacted with piperazine to yield 4-(2-methoxyphenyl)piperazine.

  • Indanone Derivative Synthesis: : Concurrently, 2,3-dihydro-1H-inden-1-one is synthesized through the cyclization of 2-phenylpropionic acid under acidic conditions.

  • Coupling Reaction: : The final step involves the coupling of 4-(2-methoxyphenyl)piperazine with 2,3-dihydro-1H-inden-1-one in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the target compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Optimization of Reaction Conditions: Using high-pressure reactors to enhance reaction rates and yields.

    Purification Techniques: Employing recrystallization and chromatographic methods to purify the final product.

    Catalyst Recycling: Implementing methods to recover and reuse catalysts to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

  • Reduction: : Reduction of the carbonyl group in the indanone moiety can yield alcohol derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides under basic conditions.

Major Products

    Hydroxylated Derivatives: Resulting from oxidation.

    Alcohol Derivatives: Resulting from reduction.

    Substituted Piperazines: Resulting from nucleophilic substitution.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Receptor Studies: Investigated for its binding affinity to various biological receptors, including serotonin and dopamine receptors.

Medicine

    Pharmacological Research: Explored for potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry

    Material Science: Utilized in the development of novel materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Urapidil: An α-blocker with a similar piperazine structure.

    Trazodone: An antidepressant with a related arylpiperazine moiety.

    Naftopidil: Another α-blocker with structural similarities.

Uniqueness

6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethoxy)-2,3-dihydro-1H-inden-1-one is unique due to its specific combination of a methoxyphenyl group and an indanone moiety, which imparts distinct pharmacological properties not seen in the similar compounds listed above.

This compound’s unique structure allows for specific receptor interactions, making it a valuable candidate for further pharmacological research and potential therapeutic applications.

Properties

IUPAC Name

6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-27-21-5-3-2-4-19(21)23-10-12-24(13-11-23)22(26)15-28-17-8-6-16-7-9-20(25)18(16)14-17/h2-6,8,14H,7,9-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYPSJUIMQQYSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC4=C(CCC4=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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